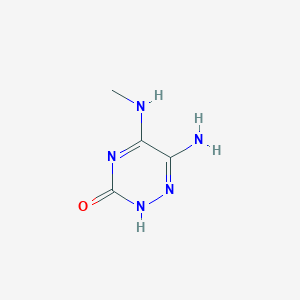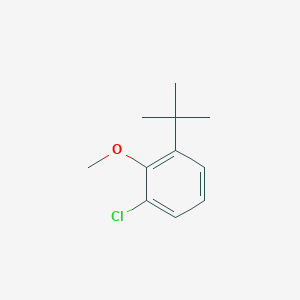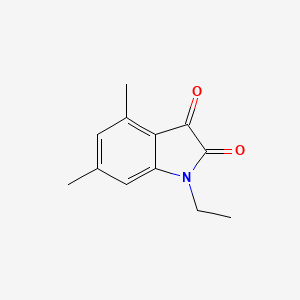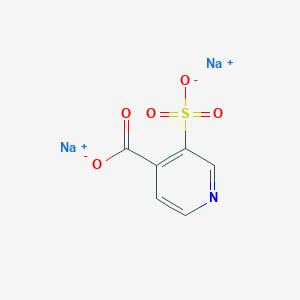![molecular formula C16H14N2 B13114734 2-propyl-2H-benzo[f]isoindole-1-carbonitrile CAS No. 103836-29-9](/img/structure/B13114734.png)
2-propyl-2H-benzo[f]isoindole-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propyl-2H-benzo[f]isoindole-1-carbonitrile is an organic compound with the molecular formula C16H14N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-2H-benzo[f]isoindole-1-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a suitable precursor, such as a substituted benzylamine, with a nitrile group. The reaction conditions often involve the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-propyl-2H-benzo[f]isoindole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-propyl-2H-benzo[f]isoindole-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying its effects on biological systems, including potential therapeutic applications.
Medicine: Research into its pharmacological properties may lead to the development of new drugs or treatments.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-propyl-2H-benzo[f]isoindole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole: A parent compound with a similar structure but lacking the propyl and nitrile groups.
2-methyl-2H-benzo[f]isoindole-1-carbonitrile: A similar compound with a methyl group instead of a propyl group.
2-ethyl-2H-benzo[f]isoindole-1-carbonitrile: Another similar compound with an ethyl group instead of a propyl group.
Uniqueness
2-propyl-2H-benzo[f]isoindole-1-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group and nitrile functionality can lead to distinct properties and applications compared to other similar compounds .
Properties
CAS No. |
103836-29-9 |
|---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-propylbenzo[f]isoindole-3-carbonitrile |
InChI |
InChI=1S/C16H14N2/c1-2-7-18-11-14-8-12-5-3-4-6-13(12)9-15(14)16(18)10-17/h3-6,8-9,11H,2,7H2,1H3 |
InChI Key |
SLPYXRISFHLMBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C2C=C3C=CC=CC3=CC2=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


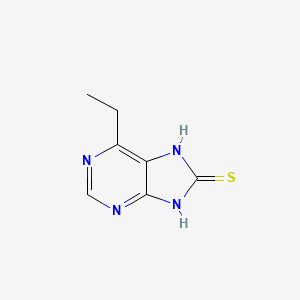
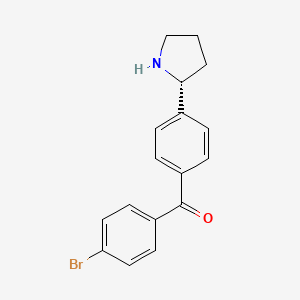
![7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B13114665.png)
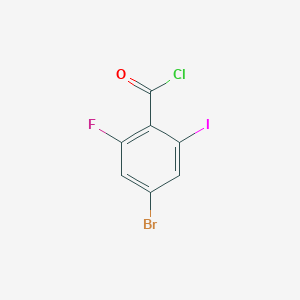
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)
![9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)
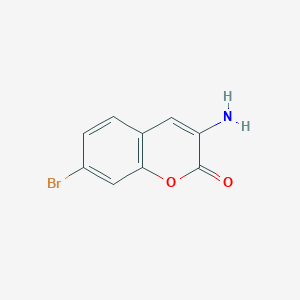
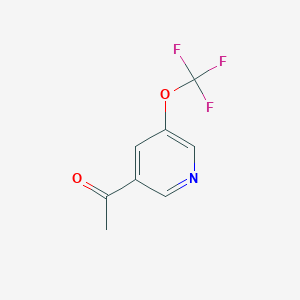
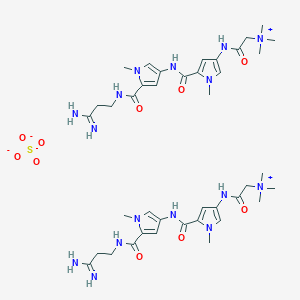
![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)
